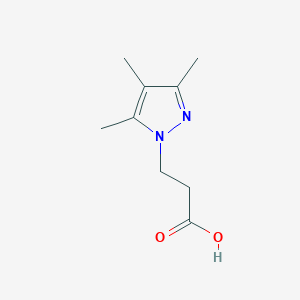3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
CAS No.: 890593-69-8
Cat. No.: VC1982234
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 890593-69-8 |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13) |
| Standard InChI Key | QYIVFNLMLRHHDH-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)CCC(=O)O)C |
| Canonical SMILES | CC1=C(N(N=C1C)CCC(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative with a propanoic acid side chain attached to the nitrogen atom at position 1 of the pyrazole ring. The compound features three methyl substituents at positions 3, 4, and 5 of the pyrazole ring, creating a highly substituted heterocyclic structure . The chemical is identified by CAS number 890593-69-8 and has a well-defined structure that contributes to its unique chemical and potentially biological properties .
Structural Representation
The molecular structure of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid consists of:
-
A five-membered pyrazole ring with two nitrogen atoms
-
Three methyl groups at positions 3, 4, and 5
-
A propanoic acid chain (-CH₂CH₂COOH) attached to the N-1 position of the pyrazole ring
Chemical Identifiers
The compound is associated with various chemical identifiers that facilitate its identification and classification in chemical databases and literature. These identifiers are presented in Table 1.
Table 1: Chemical Identifiers of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 890593-69-8 |
| Molecular Formula | C₉H₁₄N₂O₂ |
| IUPAC Name | 3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |
| InChI | InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13) |
| InChIKey | QYIVFNLMLRHHDH-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)CCC(=O)O)C |
| PubChem CID | 1096386 |
| MDL Number | MFCD06011102 |
Physicochemical Properties
Understanding the physicochemical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid is essential for predicting its behavior in various environments and its potential applications in research and development. Table 2 summarizes the key physicochemical properties of this compound.
Table 2: Physicochemical Properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
The compound has moderate lipophilicity as indicated by its LogP values (0.8-1.283), suggesting a balance between aqueous solubility and lipid membrane permeability. This characteristic is particularly relevant for its potential applications in biological systems and pharmaceutical research .
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid, it is valuable to compare it with structurally related compounds.
Structural Analogs and Their Properties
Table 3: Comparison of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid with Related Compounds
Structure-Activity Relationships
The structural differences between these compounds can significantly influence their chemical and biological properties:
-
Functional Group Variations: The substitution of the carboxylic acid group with an amine group (as in 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine) changes the compound from acidic to basic, altering its solubility profile and potential for hydrogen bonding.
-
Attachment Point Differences: The position of attachment to the pyrazole ring (as in 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid) can affect the spatial orientation of the molecule and its interaction with biological targets.
-
Substituent Effects: The presence of electron-withdrawing groups like nitro (as in 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid) versus electron-donating groups like methyl can significantly impact the electronic properties of the pyrazole ring, influencing reactivity and binding affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume